molecular formula C17H16N2O3 B3159281 N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 861211-64-5

N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B3159281
CAS No.: 861211-64-5
M. Wt: 296.32 g/mol
InChI Key: NUKOZFZUUFWWMA-UHFFFAOYSA-N
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Description

N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a benzyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with benzyl bromide in the presence of a base to form the benzoxazine ring. This intermediate is then reacted with methyl isocyanate to introduce the carboxamide group. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
  • N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-thioamide
  • N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-sulfonamide

Uniqueness

N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-17(15(20)18-11-12-7-3-2-4-8-12)16(21)19-13-9-5-6-10-14(13)22-17/h2-10H,11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKOZFZUUFWWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801141633
Record name 3,4-Dihydro-2-methyl-3-oxo-N-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861211-64-5
Record name 3,4-Dihydro-2-methyl-3-oxo-N-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861211-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2-methyl-3-oxo-N-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Reactant of Route 6
N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

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